4-(2-(4-Nitrophenoxy)ethoxy)aniline hydrochloride

Description

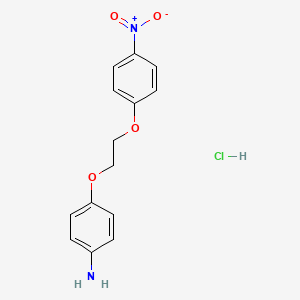

4-(2-(4-Nitrophenoxy)ethoxy)aniline hydrochloride is a nitroaromatic compound with the molecular formula C₁₄H₁₄ClN₃O₅ and a molecular weight of 343.74 g/mol. Its structure comprises a para-substituted aniline group linked via an ethoxy chain to a 4-nitrophenoxy moiety, forming a conjugated system (Fig. 1). The hydrochloride salt enhances its solubility in polar solvents. This compound is primarily utilized in pharmaceutical synthesis and materials science due to its electron-withdrawing nitro group, which influences electronic properties and reactivity .

Properties

CAS No. |

19157-80-3 |

|---|---|

Molecular Formula |

C14H15ClN2O4 |

Molecular Weight |

310.73 g/mol |

IUPAC Name |

4-[2-(4-nitrophenoxy)ethoxy]aniline;hydrochloride |

InChI |

InChI=1S/C14H14N2O4.ClH/c15-11-1-5-13(6-2-11)19-9-10-20-14-7-3-12(4-8-14)16(17)18;/h1-8H,9-10,15H2;1H |

InChI Key |

SNDWKQKMGJVYBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Route via Williamson Ether Synthesis

- Step 1 : Synthesis of 2-(4-nitrophenoxy)ethanol

- Reagents : 4-nitrophenol, ethylene chlorohydrin, sodium hydroxide

- Conditions : 100–130°C, 0.1–1.0 MPa pressure, 3–8 h in dimethylformamide (DMF).

- Mechanism : Hydroxyethylation of 4-nitrophenol under alkaline conditions.

- Yield : >90% (HPLC purity >99%).

Step 2 : Activation of 2-(4-nitrophenoxy)ethanol

- Reagents : Thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl)

- Conditions : Room temperature, inert solvent (e.g., dichloromethane).

- Product : 2-(4-nitrophenoxy)ethyl chloride or mesylate.

Step 3 : Coupling with 4-aminophenol

- Reagents : 4-aminophenol, potassium carbonate (K₂CO₃)

- Conditions : 80–90°C, DMF, 12–15 h.

- Yield : 78–84%.

Step 4 : Hydrochloride Salt Formation

- Reagents : Hydrochloric acid (HCl) in ethanol

- Conditions : Stirring at 0–5°C, followed by filtration and drying.

Catalytic Coupling Approach

- Step 1 : Boronate ester formation

- Reagents : Bis(pinacolato)diboron, 4-fluoronitrobenzene

- Catalyst : Copper chloride (CuCl₂), cesium carbonate (Cs₂CO₃)

- Conditions : 45°C, DMF, 15 h.

- Intermediate : 4-nitrophenyl boronate ester.

- Step 2 : Suzuki–Miyaura coupling with 4-(2-hydroxyethoxy)aniline

- Reagents : Palladium catalyst, aqueous NaOH

- Conditions : 80°C, ethanol/water solvent system.

- Yield : 70–75%.

One-Pot Hydroxyethylation and Amination

- Step 1 : Simultaneous hydroxyethylation and nitro reduction

- Reagents : 4-nitrophenol, ethylene oxide, hydrogen gas (H₂)

- Catalyst : Raney nickel or palladium on carbon (Pd/C)

- Conditions : 60–80°C, 1–2 atm H₂ pressure.

- Intermediate : 4-(2-hydroxyethoxy)aniline.

- Step 2 : Nitration and salt formation

- Reagents : Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

- Conditions : 0–5°C, followed by HCl treatment.

Comparative Analysis of Methods

Optimization Strategies

- Purity Control : HPLC monitoring (threshold: <1.0% raw material residue) ensures consistent quality.

- Solvent Selection : DMF and dichloromethane enhance reaction rates but require rigorous drying.

- Catalyst Recycling : Copper and palladium catalysts can be recovered via filtration for cost efficiency.

Industrial-Scale Considerations

- Waste Management : Neutralization of alkaline waste (e.g., NaOH) with acetic acid reduces environmental impact.

- Safety Protocols : Pressure-rated reactors (0.1–1.0 MPa) are critical for high-temperature steps.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Nitrophenoxy)ethoxy)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 4-(2-(4-aminophenoxy)ethoxy)aniline.

Scientific Research Applications

4-(2-(4-Nitrophenoxy)ethoxy)aniline hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(4-Nitrophenoxy)ethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The nitro and aniline groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Ethoxy Chain

Electron-Withdrawing vs. Electron-Donating Groups

- 4-(2-(4-Nitrophenoxy)ethoxy)aniline Hydrochloride: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the aniline ring. This enhances stability against oxidation but may limit nucleophilic substitution reactions .

- 4-[2-(4-Morpholinyl)ethoxy]aniline (CAS 52481-41-1) : The morpholine substituent is electron-donating, increasing electron density on the aniline ring. This promotes reactivity in electrophilic aromatic substitution, making it suitable for synthesizing bioactive molecules .

- 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline Hydrochloride (CAS 50609-01-3) : Pyrrolidine, like morpholine, donates electrons, but its smaller ring size may alter steric effects in drug-receptor interactions .

Halogenated Derivatives

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| 4-(2-(4-Nitrophenoxy)ethoxy)aniline HCl | C₁₄H₁₄ClN₃O₅ | 343.74 | ~200–220 (decomp.) | High in water, DMSO |

| 4-(Trifluoromethyl)aniline HCl | C₇H₇ClF₃N | 197.58 | 180–185 | Moderate in methanol |

| 4-[2-(4-Morpholinyl)ethoxy]aniline | C₁₂H₁₇N₃O₂ | 251.29 | 150–155 | High in DMF, THF |

Key Observations :

- The nitro group in the target compound lowers solubility in non-polar solvents compared to morpholine derivatives .

- Trifluoromethyl-substituted analogs exhibit higher thermal stability due to the strong C-F bond .

Biological Activity

4-(2-(4-Nitrophenoxy)ethoxy)aniline hydrochloride, identified by its CAS number 19157-80-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrophenol with ethylene glycol derivatives under acidic conditions. The compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of nitro-substituted anilines. For instance, compounds with similar structures have shown promising cytotoxic effects against various cancer cell lines. The introduction of electron-withdrawing groups (EWGs), like nitro groups, has been associated with increased antiproliferative potency.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(2-(4-Nitrophenoxy)ethoxy)aniline | MCF-7 | 0.65 | |

| Similar Nitro-Aniline Derivative | HeLa | 1.47 | |

| Reference Compound (Combretastatin-A4) | MCF-7 | 0.79 |

The IC50 values indicate that the compound exhibits significant cytotoxicity at sub-micromolar concentrations, comparable to established anticancer agents.

The mechanism by which this compound exerts its biological effects may involve the disruption of cellular processes related to DNA replication and cell cycle regulation. Flow cytometry analyses have suggested that certain derivatives can induce cell cycle arrest, particularly in the G0-G1 phase, which is critical for cancer cell proliferation.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have demonstrated that modifications to the aniline core and the positioning of nitro groups significantly affect biological activity. The presence of a nitro group at the para position enhances the electron deficiency necessary for interaction with biological targets, thus increasing potency.

Key Findings from SAR Studies

- Electron-Withdrawing Groups : The introduction of EWGs enhances activity by stabilizing charged intermediates during metabolic activation.

- Positioning of Substituents : The para position for nitro groups has been shown to be more favorable than meta or ortho positions in terms of biological efficacy.

Case Studies

Several case studies have explored the therapeutic potential of nitro-substituted anilines:

- Antitumor Efficacy : A study conducted on various synthesized nitro-aniline derivatives showed that compounds with similar structures to 4-(2-(4-Nitrophenoxy)ethoxy)aniline displayed high selectivity and potency against specific cancer types, including melanoma and pancreatic cancer .

- Enzymatic Activity : Research has indicated that certain derivatives can selectively inhibit enzymes associated with tumor progression, such as carbonic anhydrases (CAs), at nanomolar concentrations .

Q & A

Q. What are the optimal synthetic routes for 4-(2-(4-Nitrophenoxy)ethoxy)aniline hydrochloride, and how can yield be maximized?

A two-step approach is recommended: (1) Etherification of 4-nitrophenol with a dihaloethane derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the nitro-phenoxy intermediate, followed by (2) nucleophilic substitution with 4-aminophenol. Yield optimization requires controlled temperature (60–80°C), excess alkylating agent (1.2–1.5 eq), and inert atmosphere to prevent oxidation of the aniline group. Catalysts like KI may accelerate the reaction .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR : Confirm ether linkage (δ 3.8–4.2 ppm for -OCH₂CH₂O-) and aromatic proton environments.

- HPLC : Purity assessment (C18 column, acetonitrile/water mobile phase) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peak).

- FT-IR : Identify nitro group stretches (~1520 cm⁻¹) and amine hydrochloride bands (~2500 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight, light-resistant containers at –20°C to prevent decomposition. The hydrochloride salt is hygroscopic; use desiccants (e.g., silica gel) and avoid aqueous solutions unless stabilized with buffers. Degradation products (e.g., nitroso derivatives) can form under prolonged light exposure .

Q. What common impurities arise during synthesis, and how are they detected?

Impurities include unreacted 4-nitrophenol, halogenated byproducts, and oxidized aniline derivatives. Use HPLC with UV detection (λ = 254 nm for nitro groups) or GC-MS for volatile intermediates. Comparative retention times against reference standards (e.g., USP protocols) are critical .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in this compound?

Density Functional Theory (DFT) simulations can model electron density around the nitro group to predict reduction potentials or nucleophilic attack sites. Solvent effects (e.g., DMSO vs. water) are incorporated using polarizable continuum models. Such studies guide catalyst selection for controlled reductions .

Q. What strategies resolve contradictions in NMR data for structural elucidation?

Deuterated solvents (e.g., DMSO-d₆) minimize peak splitting. For overlapping signals, use 2D NMR (COSY, HSQC) to assign protons and carbons. Dynamic NMR experiments at variable temperatures clarify rotational barriers in the ethoxy chain .

Q. How does the compound interact with biological targets, and how are these interactions quantified?

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can measure binding affinities to enzymes/receptors. For example, the nitro group may act as a hydrogen-bond acceptor in active sites. Competitive assays with fluorogenic substrates (e.g., nitroaniline-linked peptides) quantify enzymatic inhibition .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

Scale-up risks include exothermic reactions during nitro group reduction and solvent incompatibility. Use continuous-flow reactors for safer temperature control and switch to greener solvents (e.g., ethanol/water mixtures). Crystallization optimization (e.g., anti-solvent addition) improves purity .

Q. How does pH influence the compound’s stability in biological assays?

The hydrochloride salt dissociates in aqueous media, releasing free aniline, which is prone to oxidation at pH > 7. Buffers (e.g., pH 5–6 phosphate) stabilize the protonated amine. Stability studies via LC-MS over 24–48 h under assay conditions are advised .

Q. What advanced spectroscopic methods validate electronic transitions in the nitro-aromatic system?

UV-Vis spectroscopy (λmax ~400 nm for nitro→aniline charge-transfer transitions) combined with time-dependent DFT (TD-DFT) simulations correlates experimental and theoretical spectra. Solvatochromic shifts in polar solvents confirm dipole interactions .

Methodological Considerations

Q. How are reaction intermediates monitored in real time?

Use in-situ FT-IR or Raman spectroscopy to track nitro group reduction (disappearance of ~1520 cm⁻¹ peak) or amine formation. Online HPLC with automated sampling provides time-resolved purity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.